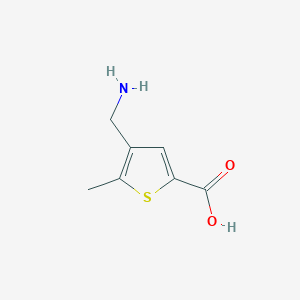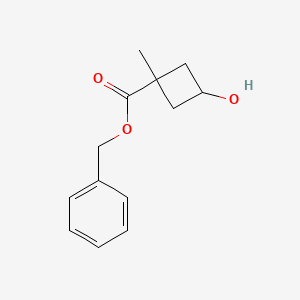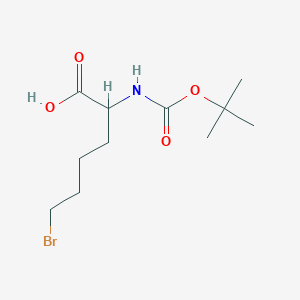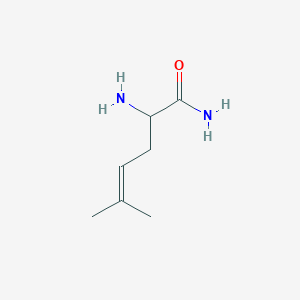
4-Chloro-2-(2-chloro-4-fluorophenyl)-6-methylpyrimidine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
4-Chloro-2-(2-chloro-4-fluorophenyl)-6-methylpyrimidine is a heterocyclic aromatic compound that features a pyrimidine ring substituted with chloro, fluoro, and methyl groups
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 4-Chloro-2-(2-chloro-4-fluorophenyl)-6-methylpyrimidine typically involves multi-step organic reactions. One common method includes the reaction of 2-chloro-4-fluoroaniline with appropriate reagents to introduce the pyrimidine ring and subsequent chlorination and methylation steps .
Industrial Production Methods
Industrial production methods for this compound often involve large-scale organic synthesis techniques, utilizing high-purity reagents and controlled reaction conditions to ensure the desired product yield and purity. The use of catalysts and optimized reaction parameters is crucial in scaling up the synthesis process .
Analyse Chemischer Reaktionen
Types of Reactions
4-Chloro-2-(2-chloro-4-fluorophenyl)-6-methylpyrimidine undergoes various chemical reactions, including:
Substitution Reactions: Commonly involves nucleophilic substitution where the chloro or fluoro groups are replaced by other nucleophiles.
Oxidation and Reduction: The compound can undergo oxidation to form corresponding oxides or reduction to form amines.
Coupling Reactions: It can participate in coupling reactions to form more complex molecules.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents like sodium hydroxide or potassium carbonate in polar solvents.
Oxidation: Reagents such as hydrogen peroxide or potassium permanganate.
Reduction: Reagents like lithium aluminum hydride or sodium borohydride.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution can yield various substituted pyrimidines, while oxidation and reduction can produce oxides or amines, respectively .
Wissenschaftliche Forschungsanwendungen
4-Chloro-2-(2-chloro-4-fluorophenyl)-6-methylpyrimidine has several scientific research applications:
Medicinal Chemistry: It is used as a building block in the synthesis of pharmaceutical compounds, particularly those targeting specific enzymes or receptors.
Materials Science: The compound is explored for its potential use in the development of advanced materials, such as organic semiconductors.
Biological Studies: It serves as a probe in biochemical assays to study enzyme activity and protein interactions.
Wirkmechanismus
The mechanism of action of 4-Chloro-2-(2-chloro-4-fluorophenyl)-6-methylpyrimidine involves its interaction with molecular targets such as enzymes or receptors. The chloro and fluoro substituents enhance its binding affinity and specificity towards these targets. The compound can modulate biological pathways by inhibiting or activating specific enzymes, leading to desired therapeutic effects .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- 2-Chloro-4-fluorophenylboronic acid
- 2-Chloro-4-fluorophenol
- 2-Chloro-4-fluorotoluene
Uniqueness
4-Chloro-2-(2-chloro-4-fluorophenyl)-6-methylpyrimidine is unique due to its specific substitution pattern on the pyrimidine ring, which imparts distinct chemical and biological properties. Compared to similar compounds, it offers enhanced reactivity and binding affinity, making it a valuable compound in various research and industrial applications .
Eigenschaften
Molekularformel |
C11H7Cl2FN2 |
|---|---|
Molekulargewicht |
257.09 g/mol |
IUPAC-Name |
4-chloro-2-(2-chloro-4-fluorophenyl)-6-methylpyrimidine |
InChI |
InChI=1S/C11H7Cl2FN2/c1-6-4-10(13)16-11(15-6)8-3-2-7(14)5-9(8)12/h2-5H,1H3 |
InChI-Schlüssel |
SRIFFWMIJZISGF-UHFFFAOYSA-N |
Kanonische SMILES |
CC1=CC(=NC(=N1)C2=C(C=C(C=C2)F)Cl)Cl |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


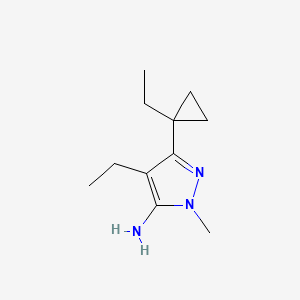
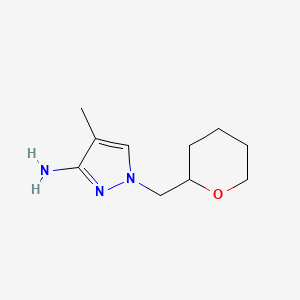

![tert-butyl N-[2-(piperidin-3-yl)-1,3-thiazol-4-yl]carbamate](/img/structure/B13319474.png)
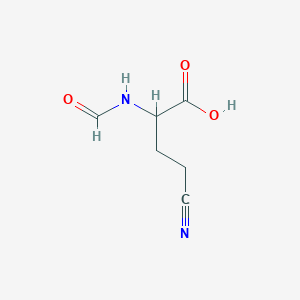
![2-Nitro-N-[(piperidin-3-yl)methyl]benzene-1-sulfonamide](/img/structure/B13319489.png)
![N-[(4-bromothiophen-2-yl)methyl]-6-fluoropyridin-2-amine](/img/structure/B13319499.png)

![4-[Amino(cyclopropyl)methyl]-2-methylphenol](/img/structure/B13319511.png)
